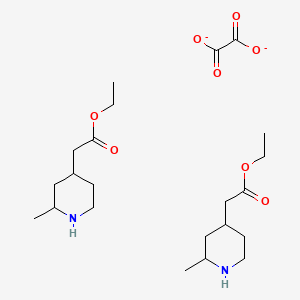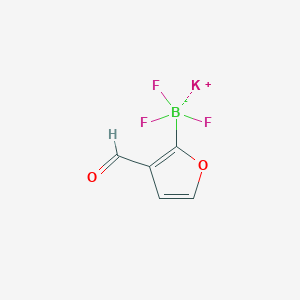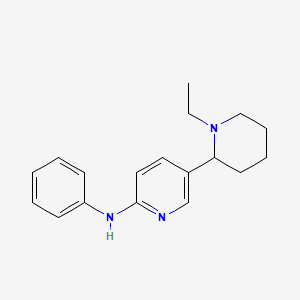
1,6-Dichloro-4-(trifluoromethyl)isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-Dichloro-4-(trifluoromethyl)isoquinoline is a chemical compound with the molecular formula C10H4Cl2F3N and a molecular weight of 266.05 g/mol . This compound belongs to the class of isoquinolines, which are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring. Isoquinolines are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
準備方法
The synthesis of 1,6-Dichloro-4-(trifluoromethyl)isoquinoline can be achieved through various synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used for the synthesis of this compound may vary depending on the desired yield and purity.
化学反応の分析
1,6-Dichloro-4-(trifluoromethyl)isoquinoline undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for the synthesis of this compound, involving the formation of carbon–carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学的研究の応用
1,6-Dichloro-4-(trifluoromethyl)isoquinoline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique chemical properties make it useful in the study of biological systems and interactions.
作用機序
The mechanism of action of 1,6-Dichloro-4-(trifluoromethyl)isoquinoline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes, receptors, and other biomolecules, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved may vary depending on the specific application and context.
類似化合物との比較
1,6-Dichloro-4-(trifluoromethyl)isoquinoline can be compared with other similar compounds, such as:
1,3-Dichloro-6-fluoroisoquinoline: This compound has a similar structure but with a fluorine atom instead of a trifluoromethyl group.
Other Fluorinated Isoquinolines: Various fluorinated isoquinolines have been synthesized and studied for their unique properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical and physical properties.
特性
分子式 |
C10H4Cl2F3N |
|---|---|
分子量 |
266.04 g/mol |
IUPAC名 |
1,6-dichloro-4-(trifluoromethyl)isoquinoline |
InChI |
InChI=1S/C10H4Cl2F3N/c11-5-1-2-6-7(3-5)8(10(13,14)15)4-16-9(6)12/h1-4H |
InChIキー |
YODZIVQOVRKIHR-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Cl)C(=CN=C2Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-(4-chlorophenyl)prop-2-enoyl]piperidine-2-carboxylic acid](/img/structure/B11816399.png)





![2-[3-(4-Methoxyphenyl)prop-2-enamido]-3-methylbutanoic acid](/img/structure/B11816434.png)

![1-(2-{Imidazo[2,1-b][1,3]thiazol-6-yl}acetyl)pyrrolidine-2-carboxylic acid](/img/structure/B11816448.png)

![N-[(2-chloro-6-methylpyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11816457.png)


